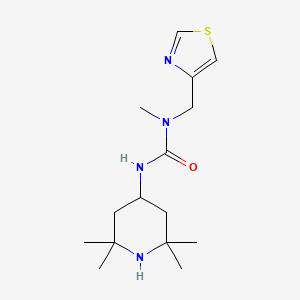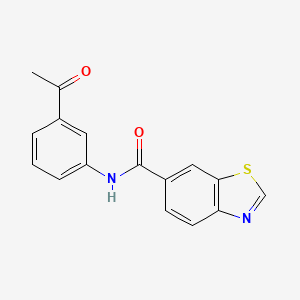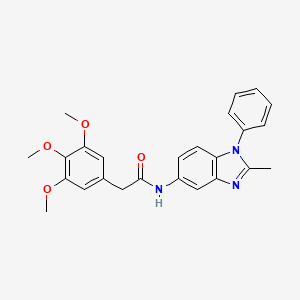
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone, also known as ABD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ABD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research involving 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone. One area of interest is the development of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone-based materials with unique properties for use in various applications. Another area of interest is the investigation of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone's potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone and its potential interactions with other molecules in cells.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone involves the reaction of 1-adamantanethiol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone as a white solid.
Applications De Recherche Scientifique
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been found to exhibit anti-inflammatory and anti-cancer properties. In material science, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been studied for its potential use in the removal of heavy metals from contaminated water.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c21-19(20-9-13-5-14(10-20)7-15(6-13)11-20)12-24-16-1-2-17-18(8-16)23-4-3-22-17/h1-2,8,13-15H,3-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIVHDYSFDTFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)

![4-[(1-Bromonaphthalen-2-yl)oxymethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7532983.png)
![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B7533001.png)
![4-pyridin-2-yl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline-4-carbonitrile](/img/structure/B7533018.png)